molecular formula C12H14F3NO3 B5393645 Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- CAS No. 13230-71-2

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-

Cat. No.: B5393645
CAS No.: 13230-71-2
M. Wt: 277.24 g/mol
InChI Key: RIULCRYOMGKNSV-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- is a fluorinated acetamide derivative characterized by a trifluoromethyl (-CF₃) group attached to the carbonyl carbon and a 3,4-dimethoxyphenethyl chain linked to the nitrogen atom. This structural motif combines the electron-withdrawing properties of the trifluoro group with the aromatic methoxy substituents, which are known to influence lipophilicity and biological interactions.

The trifluoroacetamide group contributes to metabolic stability by resisting enzymatic degradation, a feature common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-18-9-4-3-8(7-10(9)19-2)5-6-16-11(17)12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIULCRYOMGKNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157473
Record name Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-71-2
Record name Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- typically involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

3,4-Dimethoxyphenethylamine+Acetic AnhydrideAcetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-\text{3,4-Dimethoxyphenethylamine} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-} 3,4-Dimethoxyphenethylamine+Acetic Anhydride→Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are frequently explored for their pharmacological properties. The specific compound discussed has shown potential in the following areas:

  • Anticonvulsant Activity : A study indicated that similar acetamide compounds exhibit anticonvulsant properties. The presence of the trifluoromethyl group may enhance the efficacy of these compounds by increasing lipophilicity and altering receptor interactions .
  • Antidepressant Effects : Research on related compounds suggests that modifications in the acetamide structure can lead to enhanced serotonin receptor activity, which is crucial for developing antidepressants .

Material Science

The incorporation of trifluoromethyl groups into organic compounds often leads to materials with unique thermal and mechanical properties. This compound's application in creating polymers with improved resistance to solvents and thermal degradation is under investigation.

Chemical Synthesis

Acetamides are valuable intermediates in organic synthesis. The compound can be utilized in:

  • Synthesis of Complex Molecules : It can serve as a building block for synthesizing more complex pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The trifluoromethyl group allows for various functionalization reactions that can lead to diverse chemical entities .

Case Study 1: Anticonvulsant Activity

In a study published by Amnerkar et al., various acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. The results indicated that compounds with similar structural features to N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-acetamide showed significant anticonvulsant effects compared to control groups .

Case Study 2: Material Properties

A recent investigation into the thermal properties of trifluoromethyl-substituted acetamides revealed that these compounds possess superior thermal stability compared to their non-fluorinated counterparts. This property makes them suitable candidates for high-performance materials in electronics and coatings .

Data Tables

StepReagent/ConditionProduct
1Reaction of phenol with methyl iodide3,4-Dimethoxyphenol
2Alkylation with ethylene bromideN-(2-(3,4-dimethoxyphenyl)ethyl)amine
3Acetylation with acetic anhydrideAcetamide derivative

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Findings :

  • Positional isomerism (para vs. meta) affects electronic distribution; para-substituted derivatives may exhibit stronger dipole interactions .

Analogues with Alkoxy/Hydroxyl Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3,4-Dimethoxybenzyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide 3,4-Dimethoxybenzyl; 4-hydroxyphenethyl C₁₉H₂₀F₃NO₄ 383.366 Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-Difluorophenyl; 3,4-dimethoxyphenyl C₁₆H₁₅F₂NO₃ 307.29 Fluorine substituents increase electronegativity, potentially improving membrane permeability

Key Findings :

  • Hydroxyl groups improve aqueous solubility but may reduce blood-brain barrier penetration compared to methoxy groups .
  • Fluorinated analogues exhibit higher metabolic stability due to stronger C-F bonds, making them suitable for long-acting therapeutics .

Aliphatic and Pesticide-Related Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N,N-Diethyl-2,2,2-trifluoroacetamide Diethylamine C₆H₁₀F₃NO 193.15 High volatility (bp 160°C); used as solvent or pesticide intermediate
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro; diethylphenyl; methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicidal activity via inhibition of very-long-chain fatty acid synthesis

Key Findings :

  • Aliphatic substituents (e.g., diethyl) reduce aromatic interactions but increase volatility, favoring industrial applications .
  • Chloroacetamides like alachlor demonstrate how electronegative groups (Cl, CF₃) enhance pesticidal activity by targeting plant-specific enzymes .

Pharmacologically Active Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride Tetrahydroisoquinoline; hydrochloride salt C₁₂H₁₄ClF₃N₂O 294.7 Enhanced bioavailability due to salt formation; potential CNS activity

Key Findings :

  • Basic nitrogen atoms (e.g., in tetrahydroisoquinoline) enable salt formation, improving water solubility and pharmacokinetics .

Biological Activity

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- (CAS Number: 6275-29-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula: C₁₂H₁₇F₃N₂O₃
  • Molecular Weight: 223.2683 g/mol
  • IUPAC Name: N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide
  • Structure: The compound features a trifluoromethyl group and a dimethoxyphenyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of Acetamide involves several steps:

  • Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenyl ethylamine.
  • Reagents: Acetic anhydride is commonly used to facilitate the formation of the acetamide linkage.
  • Conditions: The reaction is carried out under controlled conditions with the potential use of catalysts to enhance yield and purity.

Antimicrobial Activity

Research has indicated that acetamides can exhibit significant antimicrobial properties. A study on similar compounds demonstrated that derivatives with acetamide structures showed considerable activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Acetamide Derivatives

Compound NameBacterial Strains TestedZone of Inhibition (mm)
2-Chloro-N-(3-hydroxyphenyl)acetamideE. coli, S. aureus8-14
2-Chloro-N-(4-hydroxyphenyl)acetamideKlebsiella pneumoniae, P. aeruginosa6-12
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-trifluoroE. coli, S. aureusNot yet reported

The mechanism by which acetamides exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies suggest that compounds like Acetamide may inhibit bacterial enzyme activity or interfere with cell wall synthesis .

Case Studies

  • Antimicrobial Screening : A recent study explored the antimicrobial efficacy of various acetamides including those structurally similar to Acetamide N-(2-(3,4-dimethoxyphenyl)ethyl)-trifluoro. The findings indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of acetamides on human cell lines. Results showed that certain derivatives had acceptable safety margins, indicating their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A generalized pathway includes:

Alkylation : Coupling 3,4-dimethoxyphenethylamine with a trifluoroacetyl chloride derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Final Acetylation : Reaction with a trifluoroacetic anhydride in the presence of a catalyst (e.g., DMAP) .
Key Considerations : Optimize reaction temperatures (0–25°C) to avoid side reactions like over-acylation. Monitor progress via TLC or HPLC .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl ring, trifluoroacetamide peaks).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental Analysis : Match calculated and observed C, H, N percentages (±0.4% tolerance) .

Advanced Research Questions

Q. What are the challenges in analyzing contradictory bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).
  • Solubility Issues : The trifluoro group increases lipophilicity, requiring DMSO concentrations >5%, which may artifactually inhibit cellular pathways .
  • Metabolic Instability : Rapid degradation in liver microsomes (e.g., CYP450-mediated dealkylation) can lead to false negatives in vitro .
    Resolution Strategy : Standardize assays using identical protocols (e.g., Eurofins Panlabs) and validate findings with orthogonal methods (e.g., SPR binding assays vs. functional cAMP assays) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target receptors (e.g., GPCRs or kinases). Focus on interactions between the trifluoro group and hydrophobic binding pockets .
  • ADMET Prediction : Tools like SwissADME predict logP (≥3.5 indicates high membrane permeability) and CYP inhibition risk. Adjust substituents (e.g., replace methoxy with hydroxyl groups) to improve solubility .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .

Critical Analysis of Evidence

  • Synthetic Routes : and provide validated multi-step protocols but lack optimization details (e.g., solvent effects on yield).
  • Bioactivity Contradictions : highlights variability in kinase inhibition assays, necessitating standardized protocols.
  • Computational Gaps : No evidence directly addresses MD simulation parameters for this compound; extrapolated from analogous systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-

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